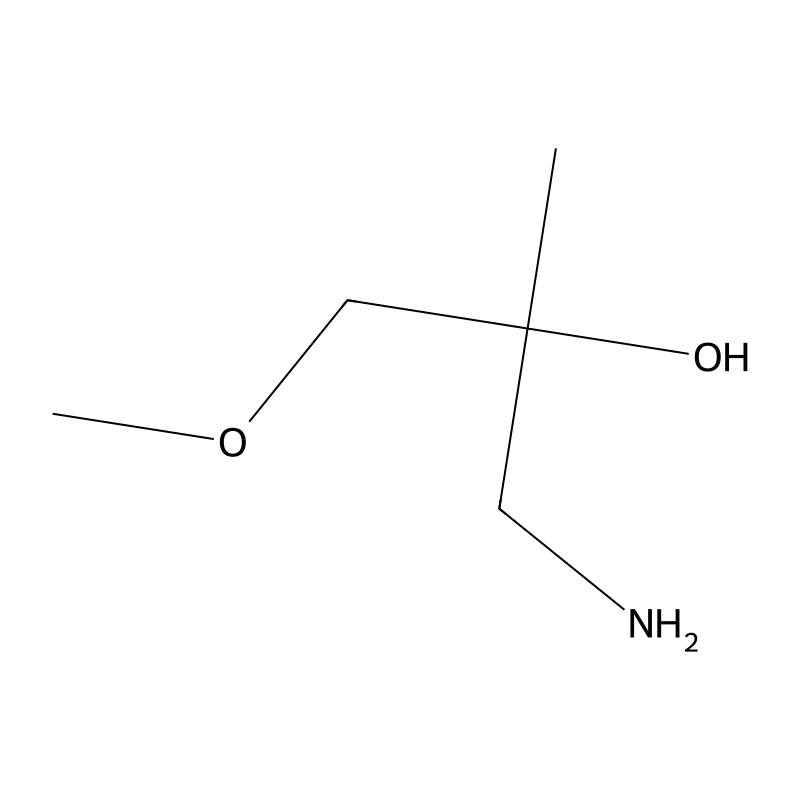

1-Amino-3-methoxy-2-methylpropan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use in Research

While some chemical suppliers offer 1-Amino-3-methoxy-2-methylpropan-2-ol, there is no scientific literature readily available detailing its use in published research. This suggests the compound may be relatively new or have niche applications not yet widely explored.

Future Research Potential

Given the presence of a functional amino group, a methoxy group, and two hydroxyl groups, 1-Amino-3-methoxy-2-methylpropan-2-ol possesses several features of potential interest for scientific research. These functional groups could allow the molecule to participate in various chemical reactions and interactions, making it a candidate for studies in organic chemistry, materials science, or even biological fields.

Further Exploration:

- Scientific databases like PubChem () can be used to explore the structure and properties of 1-Amino-3-methoxy-2-methylpropan-2-ol in more detail. This may provide clues about its potential research applications.

- Searching for patents mentioning 1-Amino-3-methoxy-2-methylpropan-2-ol might reveal some industrial or commercial applications for the compound.

1-Amino-3-methoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C₄H₁₁NO₂. It is categorized as an alkanolamine, characterized by the presence of both amino and alcohol functional groups. This compound appears as a colorless to pale yellow liquid and is soluble in water, making it useful in various chemical applications. Its structure features a methoxy group (-OCH₃) attached to a secondary carbon, which contributes to its unique properties and reactivity.

- Amination Reactions: The catalytic amination of alcohols can yield this compound, highlighting its role as a precursor in synthetic chemistry.

- Esterification: It can react with carboxylic acids or their derivatives to form esters, which are important in various applications.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

Several methods can be employed for the synthesis of 1-amino-3-methoxy-2-methylpropan-2-ol:

- Hydrogenation of 2-Aminoisobutyric Acid: This method involves the hydrogenation of 2-aminoisobutyric acid or its esters, leading to the formation of the desired compound .

- Catalytic Amination of Alcohols: The catalytic amination process involves reacting alcohols such as 1-methoxy-2-propanol under specific conditions to yield 1-amino-3-methoxy-2-methylpropan-2-ol.

1-Amino-3-methoxy-2-methylpropan-2-ol finds applications across various fields:

- Buffer Solutions: Due to its amphoteric nature, it is utilized in preparing buffer solutions in biochemical applications.

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including some drugs that exhibit therapeutic effects.

- Cosmetics: Its solubility and compatibility with skin formulations make it valuable in cosmetic products.

Several compounds share structural similarities with 1-amino-3-methoxy-2-methylpropan-2-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-methoxypropan-1-ol | C₄H₉NO₂ | Lacks methyl group at the second position |

| 3-Amino-2-methylpropan-1-ol | C₄H₉NO | Contains primary amine functionality |

| 2-Amino-2-methylpropanol | C₄H₁₁NO | Has two methyl groups on the same carbon |

Uniqueness of 1-Amino-3-Methoxy-2-Methylpropan-2-Ol

What sets 1-amino-3-methoxy-2-methylpropan-2-ol apart from these similar compounds is its specific arrangement of functional groups and the presence of a methoxy group adjacent to an amino group. This configuration may influence its solubility, reactivity, and potential biological activity differently compared to other related compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant